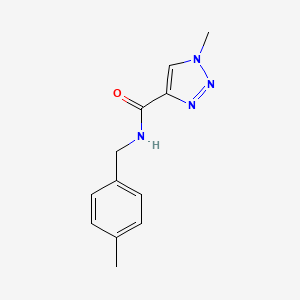

1-methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

1-Methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at position 1 with a methyl group and at position 4 with a carboxamide moiety. The amide nitrogen is further functionalized with a 4-methylbenzyl group.

Properties

IUPAC Name |

1-methyl-N-[(4-methylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-9-3-5-10(6-4-9)7-13-12(17)11-8-16(2)15-14-11/h3-6,8H,7H2,1-2H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEDKIAMIFJZLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CN(N=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the azide and alkyne precursors, followed by the cycloaddition reaction. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted triazole derivatives.

Scientific Research Applications

1-Methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Triazole derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule. For example, in antimicrobial applications, the compound may inhibit the growth of microorganisms by interfering with essential metabolic pathways.

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound shares a common 1-aryl-1H-1,2,3-triazole-4-carboxamide scaffold with several analogs, differing primarily in substituents on the triazole ring and the amide side chain. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazole Carboxamides

Structure-Activity Relationship (SAR) Insights

Aryl Group Influence :

Amide Substituent Effects :

Biological Activity

1-Methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O, with a molecular weight of approximately 220.24 g/mol. The compound features a triazole ring and a carboxamide functional group, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various triazole derivatives, including this compound. The compound has shown significant cytotoxicity against several cancer cell lines.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.2 |

| MDA-MB-231 (Breast) | 6.8 |

| A549 (Lung) | 8.3 |

| HT-29 (Colon) | 7.5 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism underlying the anticancer activity of this compound appears to involve multiple pathways:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and subsequent DNA damage.

- Inhibition of Tubulin Polymerization : Similar to other triazole derivatives, it may inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest.

Case Studies

A notable study investigated the effects of various triazole derivatives on leukemia cells. Among these compounds, this compound exhibited potent cytotoxic effects at nanomolar concentrations. The study utilized an MTT assay to evaluate cell viability and confirmed the compound's ability to induce morphological changes characteristic of apoptosis in treated cells .

ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound indicates favorable characteristics for drug development:

- Absorption : Predicted high bioavailability due to its lipophilic nature.

- Metabolism : Likely metabolized by cytochrome P450 enzymes.

- Excretion : Primarily renal clearance expected based on molecular weight.

Q & A

Q. Table 1: Substituent Effects on Key Properties

| Substituent | Solubility (mg/mL) | IC50 (Enzyme X) |

|---|---|---|

| 4-Methyl | 0.12 | 8.5 µM |

| 4-Fluoro | 0.08 | 3.2 µM |

| 3-Hydroxy | 1.45 | 12.7 µM |

| Data adapted from triazole analogs |

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

- Enzyme Inhibition Assays: Use fluorescence-based or colorimetric kits (e.g., NADH-coupled assays) to measure inhibition of kinases, proteases, or cytochrome P450 isoforms .

- Cell Viability Assays: MTT or resazurin assays assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Solubility Testing: Shake-flask method in PBS (pH 7.4) quantifies equilibrium solubility .

Advanced: How can discrepancies between in vitro and in vivo data be resolved?

Answer:

- Pharmacokinetic Profiling:

- Metabolic Stability: Incubate with liver microsomes to identify oxidative metabolites (e.g., CYP3A4-mediated demethylation) .

- Plasma Protein Binding: Use ultrafiltration to measure free fraction, correcting IC50 values for bioavailability .

- Formulation Strategies:

- Nanoparticle Encapsulation: Improves solubility and reduces clearance (e.g., PLGA nanoparticles) .

- Prodrug Design: Introduce hydrolyzable esters (e.g., ethyl carboxamide) to enhance absorption .

Basic: What computational tools predict the compound’s drug-likeness?

Answer:

- ADMET Prediction: Tools like SwissADME or ADMETLab2.0 evaluate Lipinski’s Rule of Five, BBB permeability, and hepatotoxicity .

- Molecular Docking: AutoDock Vina or Schrödinger Glide simulate binding to target proteins (e.g., COVID-19 main protease) using crystal structures from the PDB .

Advanced: What mechanistic studies elucidate its mode of action?

Answer:

- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and thermodynamics (ΔH, ΔS) for enzyme-inhibitor interactions .

- Kinetic Studies: Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition mechanisms .

- CRISPR-Cas9 Knockouts: Validate target engagement by comparing IC50 in wild-type vs. gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.